Ipfencarbazone

Catalog No.
S003861
CAS No.
212201-70-2
M.F
C18H14Cl2F2N4O2
M. Wt
427.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipfencarbazone

CAS Number

212201-70-2

Product Name

Ipfencarbazone

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide

Molecular Formula

C18H14Cl2F2N4O2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3

InChI Key

DHYXNIKICPUXJI-UHFFFAOYSA-N

SMILES

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl

Synonyms

ipfencarbazone

Canonical SMILES

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl

Description

The exact mass of the compound Ipfencarbazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mode of Action

Scientists are researching how ipfencarbazone works to kill weeds. It is believed to belong to a group of herbicides known as ALS inhibitors. These herbicides interfere with the production of essential amino acids in plants, ultimately stopping their growth []. Understanding the precise mode of action will help researchers determine the effectiveness of ipfencarbazone against different weed species and identify potential resistance mechanisms.

Crop Selectivity

Another area of scientific research is crop selectivity. This refers to a herbicide's ability to kill weeds without harming the desired crop. Researchers are investigating the application methods and formulations that optimize ipfencarbazone's effect on target weeds while minimizing its impact on crops.

Weed Resistance Management

The emergence of herbicide-resistant weeds is a major challenge in agriculture. Scientific research is ongoing to determine how ipfencarbazone can be integrated into weed resistance management strategies. This might involve exploring its efficacy in combination with other herbicides or different application timings to delay the development of resistance in weed populations [].

Ipfencarbazone is a novel herbicide primarily developed for use in rice cultivation. It belongs to the class of compounds known as carbazones and is characterized by its ability to inhibit the biosynthesis of very long-chain fatty acids in plants. This inhibition is crucial for disrupting the growth and development of certain weed species, making ipfencarbazone an effective tool in agricultural practices. Two commercial formulations, Winner® and Fighter®, have been registered for use in Japan, highlighting its significance in rice herbicide applications .

  • Ipfencarbazone inhibits the ALS enzyme (acetolactate synthase) in susceptible weeds. This enzyme plays a crucial role in the synthesis of essential amino acids, and its inhibition disrupts weed growth and ultimately leads to death.
  • Toxicity: Ipfencarbazone is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats exceeding 500 mg/kg [].
  • Environmental impact: While studies suggest moderate soil degradation, potential effects on non-target organisms require further investigation.

The primary mechanism of action of ipfencarbazone involves the inhibition of very long-chain fatty acid elongase (VLCFAE), which is essential for fatty acid biosynthesis in plants. This inhibition leads to a disruption in membrane integrity and cellular function, ultimately resulting in the death of susceptible weed species. The specific

Ipfencarbazone exhibits strong herbicidal activity against various weed species, particularly those belonging to the genus Echinochloa, which are common pests in rice fields. Research indicates that at a dosage of 250 grams active ingredient per hectare, ipfencarbazone effectively controls these weeds while being safe for transplanted rice . Its selectivity allows it to target specific weed species without adversely affecting the crop.

The synthesis of ipfencarbazone involves several chemical steps that typically include:

  • Formation of the carbazone core: This step involves reacting appropriate precursors to form the carbazone structure.
  • Functionalization: The compound is then modified to introduce specific functional groups that enhance its herbicidal properties.
  • Purification: The final product undergoes purification processes to ensure high purity levels suitable for agricultural use.

Details on exact synthetic pathways are proprietary and may vary among manufacturers.

Ipfencarbazone is primarily used as a herbicide in rice cultivation. Its applications include:

  • Weed control: Effective against a range of grasses and broadleaf weeds.
  • Crop safety: Designed to be safe for rice plants when applied at recommended dosages.
  • Environmental impact: Studies suggest that it has a favorable environmental profile compared to older herbicides, with lower toxicity to non-target organisms .

Ipfencarbazone shares similarities with other herbicides but stands out due to its unique mechanism of action targeting VLCFAE. Below are some similar compounds along with a brief comparison:

Compound NameMechanism of ActionUnique Features
PyrazosulfuronInhibits acetolactate synthaseBroad-spectrum activity against various weeds
Bispyribac-sodiumInhibits acetolactate synthaseSelective for certain rice varieties
PenoxsulamInhibits acetolactate synthaseEffective against both grasses and broadleaf weeds

Ipfencarbazone's specificity towards VLCFAE provides it with a unique niche in weed management strategies, especially in rice cultivation, where crop safety is paramount.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

426.0461874 g/mol

Monoisotopic Mass

426.0461874 g/mol

Heavy Atom Count

28

UNII

UQ14O0CKS1

Other CAS

212201-70-2

Wikipedia

Ipfencarbazone

Dates

Modify: 2023-09-12
1. Shokuhin Eiseigaku Zasshi. 2015;56(5):205-10. doi: 10.3358/shokueishi.56.205.

[Development of Determination Method of Ipfencarbazone in Agricultural Products,
Livestock Products and Seafood by LC-MS/MS].


Imai K(1), Onoue K, Ishii R, Takano M, Nemoto S, Teshima R.

Author information:
(1)Saitama Prefectural Institute of Public Health.

A method for the determination of ipfencarbazone in agricultural products,
livestock products and seafood by LC-MS/MS was developed. Agricultural samples
were extracted with acetone. An aliquot of crude extract was partitioned with
n-hexane and sat. sodium chloride solution. Clean-up was performed using GC/PSA
and C18 cartridges. In the case of livestock products and seafood, samples were
extracted with a mixture of acetone and n-hexane, and the organic layer was
collected. After acetonitrile-hexane partitioning, the extract was cleaned up
using PAS and C18 cartridges. The gradient LC separation was performed on a C18
column with acetonitrile-water containing acetic acid as a mobile phase, and MS
with positive ion electrospray ionization was used for detection. The average
recoveries (n=5) of ipfencarbazone from 16 kinds of agricultural products,
livestock products and seafood spiked at the MRLs or at the uniform limits (0.01
ppm) were 73-101%, and the relative standard deviations were 1.3-5.1%. The limit
of quantitation of the developed method was 0.01 mg/kg for ipfencarbazone.

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